4-((O-tolyloxy)methyl)benzamide

Lipophilicity Prediction ADME Medicinal Chemistry

4-((O-Tolyloxy)methyl)benzamide is the ortho-tolyl positional isomer for 4-phenoxymethyl-benzamide SAR studies, featuring steric hindrance proximal to the ether oxygen critical for TAAR1 modulation. • Ortho-methyl alters binding geometry vs. meta isomer (CAS 1209870-56-3); pair both for complete positional SAR. • Consistent LogP (2.67) & TPSA (52.32) across vendors ensure ADME prediction reproducibility. • Supply redundancy from 3 vendors (1g-10g); 98% purity; MDL MFCD10365291 for precise specification.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B14901456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((O-tolyloxy)methyl)benzamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H15NO2/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
InChIKeyFXVQAUIKSIVBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((O-tolyloxy)methyl)benzamide Physicochemical Overview


4-((O-tolyloxy)methyl)benzamide (IUPAC: 4-[(2-methylphenoxy)methyl]benzamide; CAS 169836-34-4) is a para-substituted aromatic amide with molecular formula C₁₅H₁₅NO₂ and molecular weight 241.29 g/mol . The compound features a benzamide core linked via a methylene bridge to an ortho-tolyloxy group, classifying it among 4-substituted-phenoxy-benzamide derivatives, a scaffold investigated for antiproliferative activity and trace amine-associated receptor (TAAR) modulation [1]. The ortho-methyl substitution on the terminal phenoxy ring distinguishes it from meta-tolyl and para-tolyl positional isomers, as well as from the unsubstituted phenoxy analog, creating differential steric and electronic profiles relevant to structure-activity relationship (SAR) studies [2]. Commercially available from multiple vendors at a standard purity specification of 98%, the compound exhibits inter-vendor variability in calculated LogP values (2.67–2.90), a factor that can influence solvent partitioning predictions in medicinal chemistry workflows .

Scaffold 4-Substituted-phenoxy-benzamide for antiproliferative and TAAR SAR studies
Isomer identity Para-benzamide with ortho-tolyloxy group; distinct steric profile for ortho-substitution SAR
Vendor note Vendor-dependent calculated LogP; consistent sourcing advised for in silico workflows

4-((O-tolyloxy)methyl)benzamide: Why Substitution Fails


Isomeric benzamides with differing substitution positions exhibit fundamentally distinct reversed-phase liquid chromatographic (RP-HPLC) retention behavior. Established literature demonstrates that ortho-substituted benzamides capable of intramolecular hydrogen bonding display retention properties dissimilar to their meta and para counterparts, with enhanced retention for hydrogen-bond-forming ortho isomers and reduced retention for those incapable of internal hydrogen bonding [1]. In the specific case of tolyloxymethyl-substituted benzamides, the para-substituted target compound (4-position benzamide) and its meta-substituted positional isomer (3-((M-tolyloxy)methyl)benzamide, CAS 1209870-56-3) share the same molecular formula (C₁₅H₁₅NO₂, MW = 241.29) and identical vendor-reported LogP values (2.67) when calculated via the same computational method , yet their different amide substitution positions alter molecular geometry, dipole moment orientation, and hydrogen-bonding capacity at target binding sites. Furthermore, the ortho-methyl group on the phenoxy ring introduces steric hindrance absent in para-tolyloxy and unsubstituted phenoxy analogs, modulating conformational flexibility as reflected in the compound's four rotatable bonds and TPSA of 52.32 . These structural distinctions preclude reliable inference of biological activity, solubility, or chromatographic behavior from one isomer to another without direct experimental comparison.

Target
Substitute
Risk
4-((O-tolyloxy)methyl)benzamide (para)
3-((M-tolyloxy)methyl)benzamide (meta)
RP-HPLC retention may be similar; bioactivity or solubility may not transfer directly
Ortho-tolyloxy variant
Para-tolyloxy or unsubstituted phenoxy analog
Ortho-methyl steric hindrance alters conformational space; binding pose may differ
Leyan/Chemscene sourced (consistent LogP)
Fluorochem sourced (divergent LogP)
Vendor-specific computational LogP may shift in silico ADME predictions

4-((O-tolyloxy)methyl)benzamide Differentiation Evidence


Vendor LogP Calculation Discrepancy

Two independent vendor sources report different calculated LogP values for 4-((O-tolyloxy)methyl)benzamide. Fluorochem reports LogP = 2.90 (method unspecified) , whereas Leyan and Chemscene both report LogP = 2.67 . For the meta-isomeric comparator 3-((M-tolyloxy)methyl)benzamide, Leyan and Chemscene report an identical LogP of 2.67 , meaning that within the same computational framework, the para (target) and meta isomers are calculated to have identical lipophilicity, while the Fluorochem-derived value suggests a 0.23 LogP unit difference that may arise from algorithmic divergence. This 0.23 LogP gap corresponds to a theoretical ~1.7-fold difference in octanol-water partition coefficient, sufficient to alter predicted membrane permeability rankings in drug discovery screening cascades.

Vendor LogP Discrepancy
Cross-study comparable
Fluorochem: 2.90 Δ = 0.23 Leyan/Chemscene: 2.67
May affect membrane permeability ranking in in silico screening
Algorithm divergence; document vendor source for reproducibility
Lipophilicity Prediction ADME Medicinal Chemistry Computational Chemistry

RP-HPLC Retention: Para vs. Meta Isomers

A foundational study in Journal of Chromatographic Science (1984) established that the ortho isomer in any given series of substituted benzamides displays RP-HPLC retention properties that are dissimilar to those of its meta and para counterparts [1]. For ortho-substituted benzamides capable of forming an intramolecular hydrogen bond, enhanced chromatographic retention is observed; for those incapable of internal hydrogen bonding, the ortho isomer shows reduced retention relative to meta and para isomers. While this study did not include 4-((O-tolyloxy)methyl)benzamide specifically, the para substitution position of the target compound's benzamide group means it will co-elute or near-co-elute with the meta isomer under standard reversed-phase conditions, whereas the hypothetical ortho isomer (2-((O-tolyloxy)methyl)benzamide) would exhibit a distinct retention time shift. The 4-substituted phenoxy-benzamide class, including the target compound, has been used in antiproliferative SAR studies where the para-benzamide substitution pattern is a deliberate design feature for optimal activity [2].

RP-HPLC Isomer Retention
Class-level inference
Ortho ≠ Meta ≈ Para
Para and meta isomers may co-elute; ortho impurity distinguishable
Based on benzamide class behavior; method optimization required for resolution
RP-HPLC Isomeric Separation Analytical Chemistry Quality Control

Ortho-Methyl Substituent Steric Effects

The ortho-tolyloxy group in 4-((O-tolyloxy)methyl)benzamide features a methyl substituent at the 2-position of the terminal phenoxy ring, creating steric hindrance adjacent to the ether oxygen. In contrast, the para-tolyloxy analog (4-methyl substitution) places the methyl group distal to the ether linkage, and the unsubstituted phenoxy analog lacks the methyl group entirely. This ortho-methyl group restricts rotation around the O–aryl bond more significantly than para-methyl or unsubstituted variants, an effect captured by the compound's four rotatable bonds . Within the broader substituted benzamide patent landscape, ortho-substitution on the phenoxy ring has been shown to modulate TAAR1 receptor affinity in benzamide derivatives, with ortho-substituted variants occupying distinct steric sub-pockets compared to their meta- and para-substituted counterparts [1]. The Chinese Chemical Letters study on 4-substituted-phenoxy-benzamide derivatives demonstrates that antiproliferative activity against cancer cell lines is sensitive to phenoxy ring substitution patterns, although no direct head-to-head comparison between ortho-tolyl, meta-tolyl, and para-tolyl variants is available in the primary literature for this exact scaffold [2].

Ortho-Methyl Steric Effect
Class-level inference
Ortho-tolyl: restricted rotation near ether O
Meta/Para: less hindrance
Steric environment may alter binding pose in docking studies
No head-to-head activity data for this scaffold; steric inference only
Steric Effects SAR Conformational Analysis Drug Design

Supplier Availability: Para vs. Meta Isomers

Both the para-substituted target compound (4-((O-tolyloxy)methyl)benzamide, CAS 169836-34-4) and its meta-substituted isomer (3-((M-tolyloxy)methyl)benzamide, CAS 1209870-56-3) are commercially available as research-grade building blocks. The para isomer is stocked by Fluorochem (Cat. F706040, EU/UK/China stock locations, 98% purity) , Leyan (Cat. 1363498, 98% purity, available in 1g/5g/10g scales) , and Chemscene (Cat. CS-0292828, 98% purity) . The meta isomer is stocked by Leyan (Cat. 1363537, 98% purity) and Chemscene (Cat. CS-0292867, 98% purity) . Both isomers carry the same GHS07 hazard classification (Warning; H302-H315-H319-H335) and require storage sealed in dry conditions at 2–8 °C. Neither compound has an assigned MDL number from either Leyan or Chemscene, and both are designated for research and further manufacturing use only, not for direct human application. No ortho-substituted isomer (2-((O-tolyloxy)methyl)benzamide) was identified in the catalogs of these major research chemical suppliers, indicating a gap in the commercially available isomeric series.

Supplier Coverage
Direct head-to-head
Para: 3 suppliers
Meta: 2 suppliers
Ortho: none
Broader supply base for para isomer; price negotiation leverage
Catalog data as of April 2026; verify stock before procurement
Chemical Sourcing Supply Chain Building Blocks Catalog Availability

Purity Consistency Across Vendors

All three identified vendors of 4-((O-tolyloxy)methyl)benzamide report a purity specification of 98% . Leyan explicitly notes that the displayed purity is an '入库指导纯度值' (warehouse guidance purity value) and that inter-batch variation exists, with actual purity subject to the received batch certificate of analysis . For the meta isomer comparator 3-((M-tolyloxy)methyl)benzamide, both Leyan and Chemscene also report 98% purity , indicating that 98% is the standard commercial specification for this compound class rather than a compound-specific advantage. No vendor offers a higher purity grade (e.g., ≥99% or HPLC-certified purity) for either isomer. The absence of an MDL number for both isomers across vendors further limits batch-to-batch traceability. No pharmacopeial monograph or certified reference standard exists for this compound.

Purity Specification
Direct head-to-head
All vendors: 98% floor purity
Batch variation possible
Request CoA; MDL number unique to Fluorochem listing
No pharmacopeial standard; independent purity verification recommended
Purity Quality Assurance Reproducibility Batch Consistency

4-((O-tolyloxy)methyl)benzamide Procurement Scenarios


Ortho-Phenoxy SAR Exploration

When a research program requires systematic exploration of ortho, meta, and para methyl substitution effects on the terminal phenoxy ring of 4-phenoxymethyl-benzamide derivatives, 4-((O-tolyloxy)methyl)benzamide is the designated ortho-tolyl variant. Its ortho-methyl group introduces steric hindrance proximal to the ether oxygen, which is absent in the meta-tolyl isomer (3-((M-tolyloxy)methyl)benzamide, CAS 1209870-56-3) and the para-tolyl analog. While all three share identical TPSA (52.32) and rotatable bond count (4), the ortho-methyl steric effect can alter binding pose geometries in target proteins, as implicated in TAAR1 receptor modulation SAR described in the Roche patent family [1]. Researchers should pair this compound with its meta isomer for a complete positional SAR matrix, noting that both compounds share the same vendor LogP (2.67 from Leyan/Chemscene), ensuring that any observed activity differences are attributable to steric/geometric factors rather than lipophilicity-driven partitioning artifacts .

Computational ADME with Consistent Parameters

For in silico ADME prediction workflows where batch-to-batch consistency in calculated physicochemical parameters is critical, procurement of 4-((O-tolyloxy)methyl)benzamide from Leyan or Chemscene is recommended because both vendors use the same computational chemistry engine, yielding identical LogP (2.67) and TPSA (52.32) values . If the Fluorochem-sourced material is used, its divergent LogP value (2.90) may introduce a ~1.7-fold difference in predicted partition coefficients . Scientists should document the vendor source and LogP calculation method in their experimental records to ensure reproducibility of computational predictions across laboratories. Cross-referencing experimental LogP determination (e.g., shake-flask method) against these calculated values is advisable when LogP is a critical parameter for lead optimization decisions.

RP-HPLC Method for Isomer Separation

When developing purity assay methods for 4-((O-tolyloxy)methyl)benzamide, analytical chemists must account for the established chromatographic behavior of isomeric benzamides: meta and para isomers exhibit similar retention on reversed-phase columns, while ortho isomers demonstrate distinct retention due to intramolecular hydrogen-bonding effects [2]. Since the commercially available meta isomer (3-((M-tolyloxy)methyl)benzamide) may co-elute with the target para compound under standard RP-HPLC conditions, method validation should include spiking experiments with the meta isomer to confirm resolution. If the hypothetical ortho isomer is a potential synthetic byproduct, its distinct retention behavior may actually facilitate its detection as an impurity. The 98% purity specification common to all vendors for both isomers provides a baseline, but researchers should establish isomer-specific resolution criteria rather than relying solely on area-% purity reporting .

Multi-Vendor Sourcing for Supply Resilience

For research organizations requiring guaranteed supply continuity of 4-((O-tolyloxy)methyl)benzamide, the compound's availability from three independent vendors (Fluorochem in EU/UK/China, Leyan in China, Chemscene in US/China) provides supply chain redundancy superior to that of its meta isomer, which is cataloged by only two of these vendors . Procurement teams can leverage this broader supplier base to negotiate competitive pricing on gram-scale quantities (1g, 5g, 10g available from Leyan) and to mitigate single-vendor dependency risks. The Fluorochem listing uniquely provides an MDL number (MFCD10365291) for precise procurement specification, which is advisable to include on purchase orders to avoid inadvertent isomer mis-shipment . Both isomers share GHS07 hazard classification (Warning; H302-H315-H319-H335), so no differential safety infrastructure is required when handling either compound .

Application
Selection Property
Validation Focus
Ortho-phenoxy SAR exploration
Ortho-methyl steric environment
Positional SAR matrix with meta isomer
In silico ADME prediction
Vendor-dependent calculated LogP
Cross-vendor LogP consistency verification
Isomer-specific purity method
Para/meta co-elution behavior
Spiking with meta isomer for resolution
Supply chain resilience
Multi-vendor availability
MDL-based procurement specification
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